(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid
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Overview
Description
(2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the pyridine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Chlorination: The pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Boronic Acid Formation: The boronic acid moiety is introduced via a borylation reaction using a suitable boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: Palladium catalysts like Pd(PPh3)4 in the presence of a base such as potassium carbonate.
Major Products:
Substitution: Various substituted pyridines.
Deprotection: The free amine derivative.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions due to its boronic acid functionality.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Agriculture: Explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2-(tert-Butoxycarbonyl)-6-chloropyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications such as enzyme inhibition and molecular recognition . The compound targets specific molecular pathways by interacting with key enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- (2-(tert-Butoxycarbonyl)-4-chloropyridin-3-yl)boronic acid
- (2-(tert-Butoxycarbonyl)-5-chloropyridin-4-yl)boronic acid
- (2-(tert-Butoxycarbonyl)-6-fluoropyridin-4-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the Boc group and chlorine atom on the pyridine ring imparts unique reactivity and selectivity in chemical reactions .
- Reactivity: The presence of the boronic acid group allows for versatile coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[2-chloro-6-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO4/c1-10(2,3)17-9(14)7-4-6(11(15)16)5-8(12)13-7/h4-5,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEQUQPWIGCLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.48 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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